

A Comparative Guide: Unveiling the Structure of Cyclocarbons Through Theory and Experiment

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Compound of Interest

Compound Name: Cyclo[18]carbon

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of theoretical predictions and experimental data for the elusive class of molecules known as cyclocarbons. These ring-shaped allotropes of carbon have long fascinated chemists, and recent advances in on-surface synthesis and high-resolution imaging have finally allowed for the direct characterization of these highly reactive species, offering a unique opportunity to benchmark theoretical models.

This guide summarizes the key findings from recent studies, presenting a direct comparison of predicted and measured properties for various cyclocarbons. Detailed experimental protocols for their synthesis and characterization are also provided to facilitate reproducibility and further investigation.

Data Presentation: A Side-by-Side Look at Theory and Reality

The following tables summarize the correlation between theoretical predictions and experimental observations for several recently synthesized cyclocarbons.

Cyclocarbon	Theoretical Prediction (Structure)	Experimental Observation (Structure)	Key Correlated Parameters	Reference
C ₁₀	Aromatic, Polyynic	Polyynic structure confirmed	High-resolution AFM imaging	[1]
C ₁₂	Anti-aromatic, Polyynic	Polyynic structure revealed by bond-resolved AFM	Bond Angle Alternation (BAA) predicted to be significant (36.9°)	[1]
C ₁₃	Open-shell, Kinked geometry	Kinked geometry with varying distortion observed	Agreement between measured and calculated molecular orbital densities	[2]
C ₁₄	Aromatic, Polyynic	Polyynic structure confirmed	High-resolution AFM imaging	[1]
C ₁₆	Anti-aromatic, Polyynic	Polyynic structure confirmed	Small Bond Angle Alternation (BAA) predicted (0.03°)	[1]
C ₁₈	Aromatic, Polyynic (D _{9h} or C _{9h} symmetry)	Polyynic structure with 9-fold symmetry. Cumulenenic structures (D _{18h} and D _{9h}) excluded.	Good agreement between experimental images and simulated images for both D _{9h} and C _{9h} polyynic structures.	[3][4]

C ₂₀	Anti-aromatic, Polyynic	Polyynic structure revealed by bond-resolved AFM	Transition point from monocyclic to bicyclic/polycycli c structures predicted.	[1][5][6]
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Cyclocarbon	Theoretical Prediction (Electronic Properties)	Experimental Observation (Electronic Properties)	Reference
C ₂₀	Doubly anti-aromatic configuration	HOMO-LUMO gap of approximately 3.8 eV measured by scanning tunneling spectroscopy (dI/dV).	[1][6]

Experimental Protocols: On-Surface Synthesis and Characterization

The generation and characterization of cyclocarbons have been primarily achieved through on-surface synthesis on insulating substrates at cryogenic temperatures. This method allows for the stabilization of these highly reactive molecules for direct imaging and spectroscopic analysis.

General Experimental Workflow

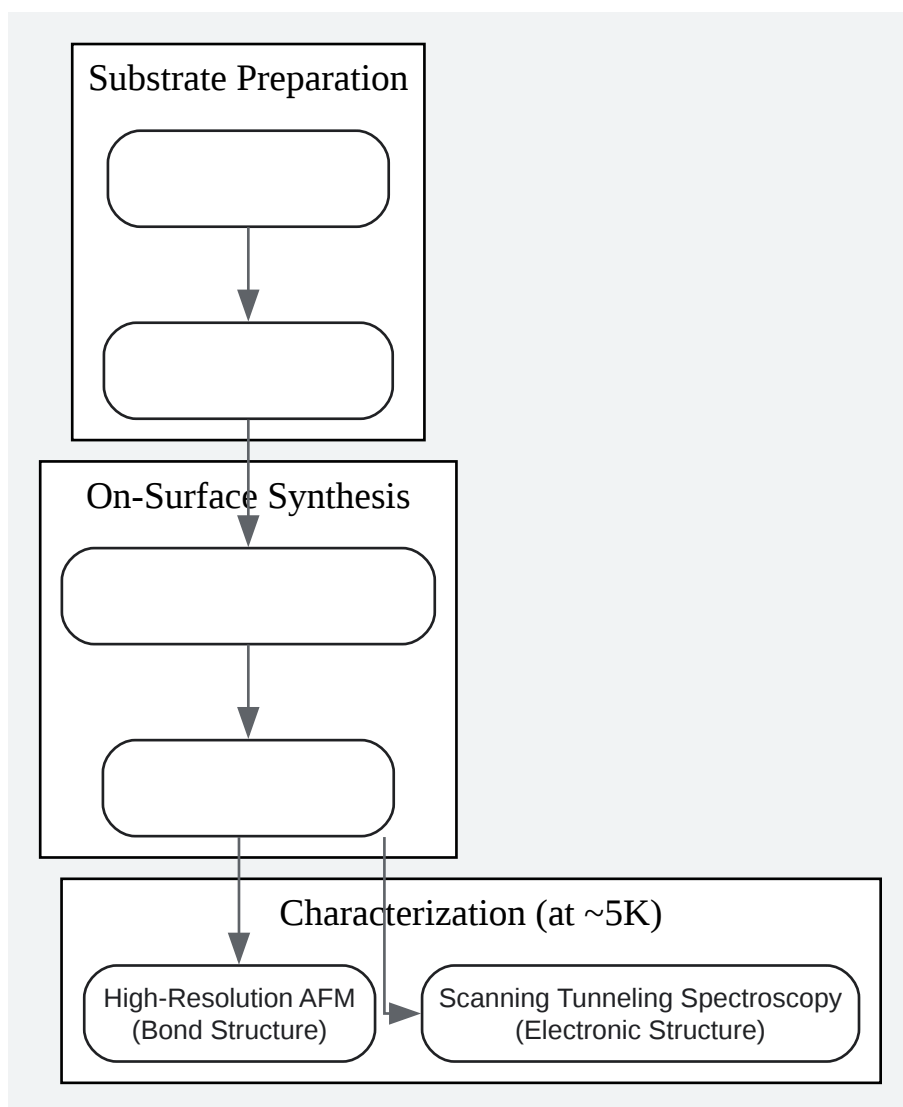
A typical experimental setup involves a low-temperature scanning tunneling microscope (STM) and atomic force microscope (AFM) system operating under ultra-high vacuum conditions (base pressure < 1x10⁻¹⁰ mbar) at approximately 5 Kelvin.

- **Substrate Preparation:** A single crystalline metal surface, such as Au(111) or Cu(111), is cleaned through repeated cycles of sputtering and annealing.

- **Insulating Layer Deposition:** A thin insulating layer, typically a bilayer of sodium chloride (NaCl), is thermally evaporated onto the clean metal surface. This layer electronically decouples the cyclocarbons from the metallic substrate.
- **Precursor Deposition:** Specifically designed molecular precursors are thermally sublimed onto the cold NaCl-covered substrate. These precursors are chosen for their ability to form the desired cyclocarbon through subsequent manipulation. Examples include halogenated hydrocarbons like $C_{18}Br_6$ for C_{18} and $C_{20}Cl_{12}$ for C_{20} .^{[3][6]}
- **On-Surface Synthesis:** The formation of cyclocarbons is induced by tip-induced dehalogenation and, in some cases, ring-opening reactions.^{[1][6]} This is achieved by applying voltage pulses with the STM tip.
- **Characterization:**
 - **High-Resolution Atomic Force Microscopy (AFM):** A CO-functionalized tip is used to obtain bond-resolved images of the cyclocarbon's geometric structure.
 - **Scanning Tunneling Spectroscopy (STS):** Differential conductance (dI/dV) spectra are acquired to probe the electronic states and determine the HOMO-LUMO gap.^[1]

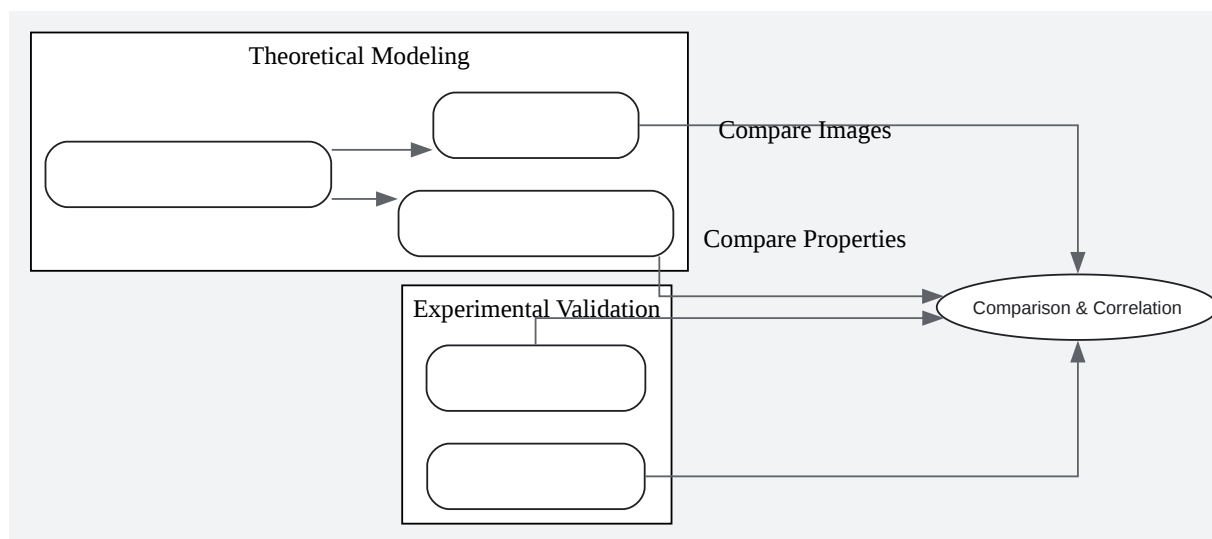
Visualizing the Process: From Theory to Experimental Validation

The following diagrams illustrate the key workflows and logical relationships in the study of cyclocarbons.



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On-surface synthesis and characterization workflow for cyclocarbons.



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